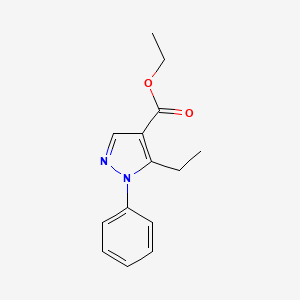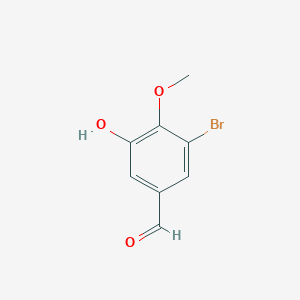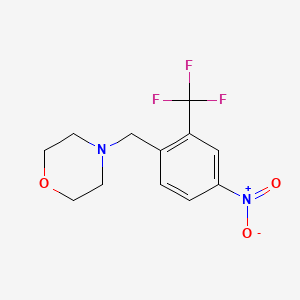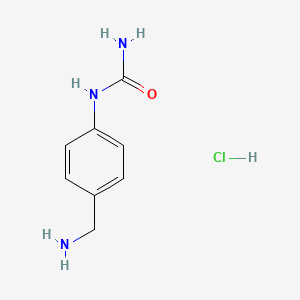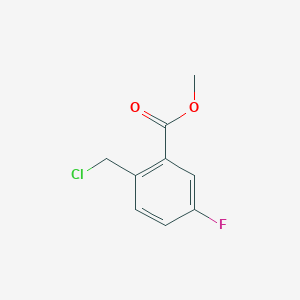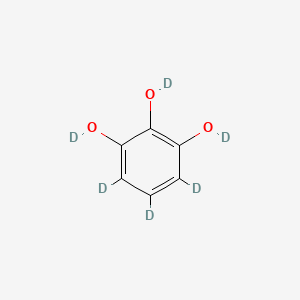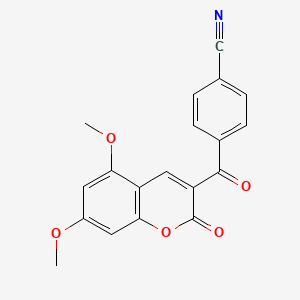![molecular formula C11H15NSi B13976417 4-Methyl-2-[2-(trimethylsilyl)ethynyl]pyridine CAS No. 884494-41-1](/img/structure/B13976417.png)
4-Methyl-2-[2-(trimethylsilyl)ethynyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-[2-(trimethylsilyl)ethynyl]pyridine is an organic compound with the molecular formula C10H15NSi It is a derivative of pyridine, where the 2-position is substituted with a trimethylsilyl-ethynyl group and the 4-position with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[2-(trimethylsilyl)ethynyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylpyridine and trimethylsilylacetylene.
Reaction Conditions: A palladium-catalyzed coupling reaction, such as the Sonogashira coupling, is employed. This reaction involves the use of a palladium catalyst (e.g., PdCl2(PPh3)2) and a copper co-catalyst (e.g., CuI) in the presence of a base (e.g., triethylamine).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[2-(trimethylsilyl)ethynyl]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Coupling Reactions: It can be used in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles.
Oxidation and Reduction: Reagents such as oxidizing agents (e.g., KMnO4) and reducing agents (e.g., LiAlH4) can be used.
Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used.
Major Products Formed
The major products formed depend on the specific reactions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the trimethylsilyl group.
Scientific Research Applications
4-Methyl-2-[2-(trimethylsilyl)ethynyl]pyridine has several applications in scientific research:
Biology: Its derivatives may be explored for potential biological activities, although specific applications are less documented.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[2-(trimethylsilyl)ethynyl]pyridine involves its interaction with various molecular targets and pathways. The trimethylsilyl group provides steric hindrance and electronic effects that can influence the reactivity and stability of the compound. This makes it useful as a protecting group in organic synthesis and as a precursor for further functionalization .
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)ethynylpyridine: Similar structure but lacks the methyl group at the 4-position.
4-(Trimethylsilyl)ethynylbenzoates: Similar functional group but attached to a benzene ring instead of a pyridine ring.
2-(Trimethylsilyl)ethynylaniline: Similar functional group but attached to an aniline ring.
Uniqueness
4-Methyl-2-[2-(trimethylsilyl)ethynyl]pyridine is unique due to the presence of both the trimethylsilyl-ethynyl group and the methyl group on the pyridine ring. This combination of substituents provides distinct steric and electronic properties, making it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
884494-41-1 |
|---|---|
Molecular Formula |
C11H15NSi |
Molecular Weight |
189.33 g/mol |
IUPAC Name |
trimethyl-[2-(4-methylpyridin-2-yl)ethynyl]silane |
InChI |
InChI=1S/C11H15NSi/c1-10-5-7-12-11(9-10)6-8-13(2,3)4/h5,7,9H,1-4H3 |
InChI Key |
GXVFLGYSDANOJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


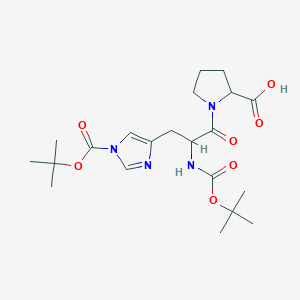

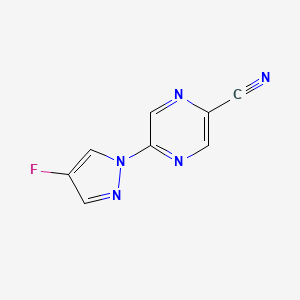
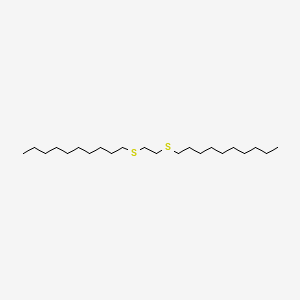
![4-O-cyclohexyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B13976378.png)

